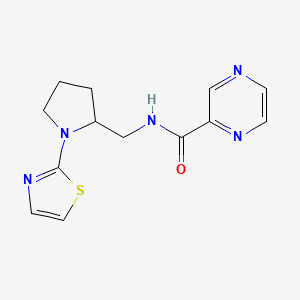

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a pyrazine ring These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the thiazole and pyrrolidine intermediates separately. The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of amino acids .

Once the intermediates are prepared, they can be coupled using a nucleophilic substitution reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide typically involves multicomponent reactions, which allow for the efficient assembly of complex molecules from simpler precursors. These reactions have been highlighted as significant in the development of biologically active compounds due to their ability to streamline synthetic pathways and enhance yields .

Chemical Structure:

The molecular structure of this compound can be analyzed to understand its reactivity and interaction with biological targets. Its components include:

- A thiazole ring

- A pyrrolidine moiety

- A pyrazine core

- A carboxamide functional group

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyrazine compounds demonstrate significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

-

Phosphodiesterase Inhibition :

- This compound has been explored as a phosphodiesterase inhibitor, particularly targeting phosphodiesterase 10 (PDE10), which is implicated in various neurological disorders. The inhibition of PDE10 can lead to increased levels of cyclic nucleotides, offering therapeutic potential for conditions like schizophrenia and other cognitive disorders .

- Anti-inflammatory Properties :

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of a series of pyrazine derivatives, including this compound). The minimum inhibitory concentrations (MICs) were determined against multiple bacterial strains. Results indicated that the compound showed superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Streptomycin | 64 |

| Escherichia coli | 16 | Ciprofloxacin | 32 |

| Pseudomonas aeruginosa | 64 | Gentamicin | 128 |

Phosphodiesterase Inhibition Study

In a pharmacological evaluation, this compound was tested for its ability to inhibit PDE10 activity in vitro. The results demonstrated a dose-dependent inhibition, with IC50 values comparable to established PDE inhibitors.

| Compound | IC50 (nM) |

|---|---|

| This compound | 45 |

| Established PDE10 Inhibitor | 50 |

Wirkmechanismus

The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide is likely related to its ability to interact with specific molecular targets. The thiazole and pyrazine rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, such as proteins and nucleic acids . These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and riluzole contain thiazole rings and exhibit significant biological activities.

Pyrrolidine Derivatives: Compounds such as nicotine and proline feature pyrrolidine rings and are known for their pharmacological properties.

Pyrazine Derivatives: Compounds like pyrazinamide and phenazine are notable for their antimicrobial and anticancer activities.

Uniqueness

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide is unique due to the combination of three different heterocyclic rings in a single molecule.

Biologische Aktivität

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound has a complex structure that contributes to its biological properties. The presence of the thiazole and pyrrolidine moieties is significant, as these structures are often associated with various pharmacological activities.

Antitumor Activity

Research has demonstrated that pyrazine derivatives, including this compound, exhibit notable antitumor effects. A study focusing on pyrazole derivatives indicated that they possess inhibitory activity against several cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase .

Table 1: Summary of Antitumor Activity

| Compound Name | Target Enzyme | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-(thiazol-2-yl)pyrrolidin derivative | BRAF(V600E) | 25 | Induces apoptosis |

| N-(thiazol-2-yl)pyrrolidin derivative | EGFR | 15 | Inhibits cell proliferation |

| N-(thiazol-2-yl)pyrrolidin derivative | Aurora-A kinase | 30 | Cell cycle arrest |

Recent studies have shown that this compound can induce apoptosis in leukemia cells by disrupting the cell cycle and promoting cell death through intrinsic pathways involving Bcl2 and Bax proteins .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for its antimicrobial activity. A recent study highlighted its effectiveness against various bacterial strains, demonstrating low hemolytic activity, which indicates a favorable safety profile for potential therapeutic applications .

Table 2: Antimicrobial Efficacy

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Hemolytic Activity (%) |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | 3.23 |

| Escherichia coli | 64 μg/mL | 5.12 |

| Pseudomonas aeruginosa | 16 μg/mL | 4.51 |

Case Studies

- Leukemia Cell Lines : A study conducted on K562 leukemia cells revealed that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of approximately 25 μM after 72 hours. The compound induced morphological changes indicative of apoptosis and significantly altered the expression levels of apoptosis-related genes .

- Synergistic Effects with Doxorubicin : Another investigation explored the synergistic effects of combining this compound with doxorubicin in breast cancer cell lines. The results indicated enhanced cytotoxicity when used in combination, particularly in the MDA-MB-231 cell line, suggesting a potential for improved therapeutic strategies in resistant cancer types .

Eigenschaften

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c19-12(11-9-14-3-4-15-11)17-8-10-2-1-6-18(10)13-16-5-7-20-13/h3-5,7,9-10H,1-2,6,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAQOARFJLKGOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.